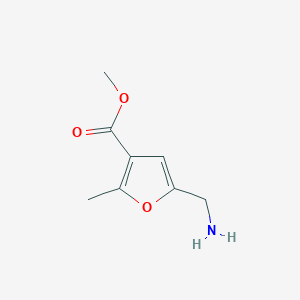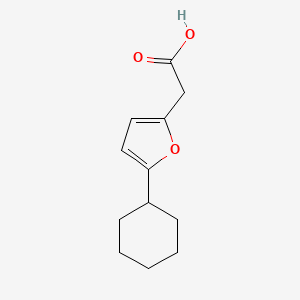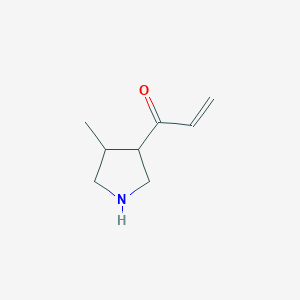
1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a prop-2-en-1-one moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one involves several synthetic routes. One common method includes the reaction of 4-methylpyrrolidine with propenone under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one can be compared with similar compounds such as:
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
2-Methyl-1-(4-methylpyrrolidin-3-yl)prop-2-en-1-one: This compound has an additional methyl group on the prop-2-en-1-one moiety.
The uniqueness of this compound lies in its specific substitution pattern, which may result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(4-methylpyrrolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)7-5-9-4-6(7)2/h3,6-7,9H,1,4-5H2,2H3 |
InChI Key |
JQDULQQTOUGFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


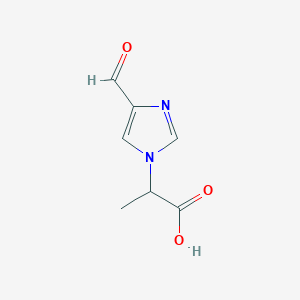
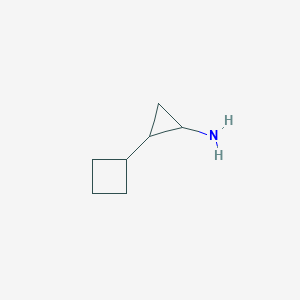
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
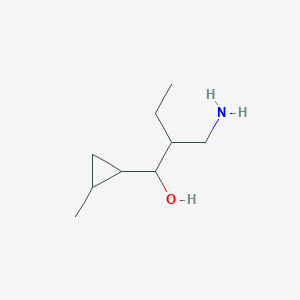
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)
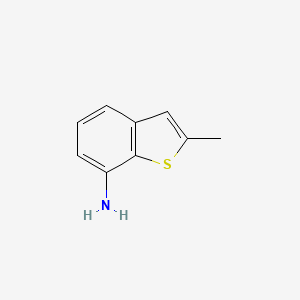
![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
methanol](/img/structure/B13180194.png)

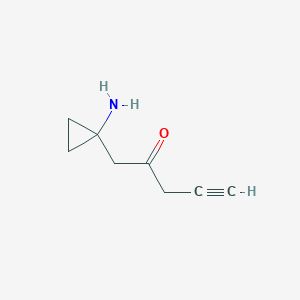
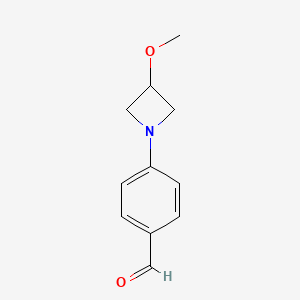
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
